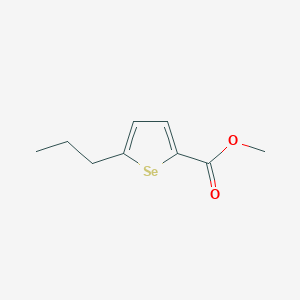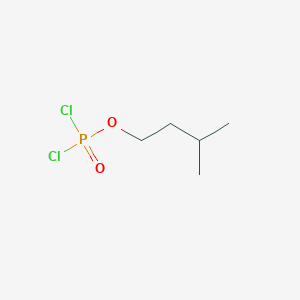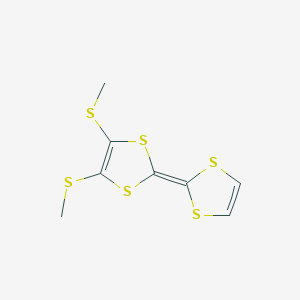
1,3-Dithiole, 2-(1,3-dithiol-2-ylidene)-4,5-bis(methylthio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dithiole, 2-(1,3-dithiol-2-ylidene)-4,5-bis(methylthio)- is an organosulfur compound that belongs to the class of dithioles This compound is characterized by the presence of two dithiol rings and two methylthio groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dithiole, 2-(1,3-dithiol-2-ylidene)-4,5-bis(methylthio)- typically involves the reaction of 1,3-dithiol-2-thione with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis on a larger scale would likely involve similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,3-Dithiole, 2-(1,3-dithiol-2-ylidene)-4,5-bis(methylthio)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives.
Substitution: The methylthio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as thiols and amines can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted dithioles depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organosulfur compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 1,3-Dithiole, 2-(1,3-dithiol-2-ylidene)-4,5-bis(methylthio)- is primarily related to its electronic properties. The compound can interact with various molecular targets through electron transfer processes. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects. The exact molecular pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- **1,3-Dithiole, 2-(1,3-dithiol-2-ylidene)-4-(methylthio)-
- **1,3-Dithiole, 2-(1,3-dithiol-2-ylidene)-4-(hexadecylthio)-
- **2-(Nitrosomethylene)-1,3-dithiole derivatives
Uniqueness
1,3-Dithiole, 2-(1,3-dithiol-2-ylidene)-4,5-bis(methylthio)- is unique due to the presence of two methylthio groups, which impart distinct electronic properties compared to other similar compounds. This uniqueness makes it particularly valuable in the development of advanced materials for electronic applications.
Properties
CAS No. |
118148-28-0 |
|---|---|
Molecular Formula |
C8H8S6 |
Molecular Weight |
296.6 g/mol |
IUPAC Name |
2-(1,3-dithiol-2-ylidene)-4,5-bis(methylsulfanyl)-1,3-dithiole |
InChI |
InChI=1S/C8H8S6/c1-9-5-6(10-2)14-8(13-5)7-11-3-4-12-7/h3-4H,1-2H3 |
InChI Key |
QNHKZXOAIWVKMV-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(SC(=C2SC=CS2)S1)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1,2-Benzenediamine, 4-[(4-aminophenyl)thio]-](/img/structure/B14296521.png)
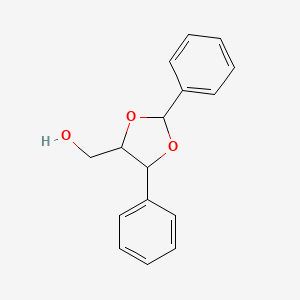
![N-(2,5-Dioxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl)acetamide](/img/structure/B14296530.png)
![Bis(4-pentylbicyclo[2.2.2]octan-1-yl) 9b,12c-dihydroperylene-3,9-dicarboxylate](/img/structure/B14296534.png)
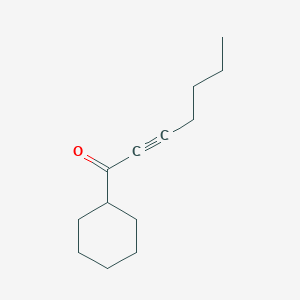

![1-Phenyl-2-[(2-phenyl-2-sulfanylethenyl)sulfanyl]ethane-1-thione](/img/structure/B14296563.png)
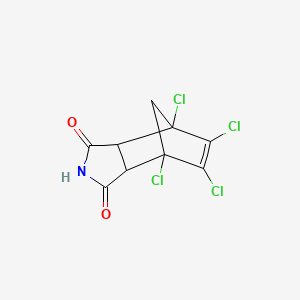
![Benzene, [4-(trifluoromethyl)-4-pentenyl]-](/img/structure/B14296571.png)
silane](/img/structure/B14296575.png)
